2-Isopropylmalic acid
Overview
Description
2-Isopropylmalic acid is a dicarboxylic acid that plays a crucial role as an intermediate in the biosynthesis of leucine. It is synthesized from oxoisovalerate by the enzyme 2-isopropylmalate synthase and is subsequently converted into isopropyl-3-oxosuccinate by 3-isopropylmalate dehydrogenase
Mechanism of Action
Target of Action
2-Isopropylmalic acid is primarily involved in the biosynthesis of leucine . It interacts with enzymes such as 2-isopropylmalate synthase and 3-isopropylmalate dehydrogenase . These enzymes play a crucial role in the leucine biosynthesis pathway .
Mode of Action
This compound is synthesized from oxoisovalerate by the enzyme 2-isopropylmalate synthase . It is then converted into isopropyl-3-oxosuccinate by the enzyme 3-isopropylmalate dehydrogenase . This compound plays a key role in the formation of leucine, an essential amino acid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the leucine biosynthesis pathway . Leucine is an essential amino acid that is used in the biosynthesis of proteins. It is also involved in regulating blood sugar levels, promoting growth and repair of muscle and bone tissue, and wound healing .
Result of Action
The primary result of the action of this compound is the production of leucine . This essential amino acid plays a crucial role in protein synthesis and various metabolic functions. In addition, budding yeast Saccharomyces cerevisiae secrets this compound and helps in reduction of aluminum toxicity by forming chelate with Al ions, thereby preventing them from entering the cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of aluminum ions can lead to the formation of a chelate with this compound, which can help reduce aluminum toxicity . .
Biochemical Analysis
Biochemical Properties
2-Isopropylmalic acid is involved in several biochemical reactions, primarily in the biosynthesis of leucine. It is synthesized from oxoisovalerate by the enzyme 2-isopropylmalate synthase and is converted into isopropyl-3-oxosuccinate by 3-isopropylmalate dehydrogenase . Additionally, this compound interacts with various biomolecules, including enzymes and proteins. For instance, it has been shown to form chelates with aluminum ions, thereby reducing aluminum toxicity in yeast cells . This interaction highlights the compound’s role in mitigating metal toxicity in biological systems.
Cellular Effects
This compound has been found to influence various cellular processes. It promotes primary ciliogenesis in retinal pigment epithelial cells and dermal fibroblasts, which is crucial for maintaining cellular homeostasis and function . Additionally, this compound has been shown to inhibit the generation of excessive reactive oxygen species and the activation of stress kinases in cells exposed to particulate matter (PM2.5) . This compound also reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, thereby mitigating inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It promotes primary ciliogenesis by enhancing the formation of primary cilia in cells . This process is essential for cellular signaling and homeostasis. Additionally, this compound inhibits the activation of stress kinases and the production of reactive oxygen species, thereby reducing oxidative stress and inflammation . The compound’s ability to chelate aluminum ions further contributes to its protective effects against metal toxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has been shown to be stable under standard laboratory conditions, maintaining its biochemical properties and efficacy . Long-term studies have demonstrated that this compound continues to promote primary ciliogenesis and reduce oxidative stress and inflammation in cells exposed to particulate matter . These findings suggest that the compound’s beneficial effects are sustained over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively promotes primary ciliogenesis and reduces oxidative stress and inflammation At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited
Metabolic Pathways
This compound is involved in the metabolic pathway of leucine biosynthesis. It is synthesized from oxoisovalerate by 2-isopropylmalate synthase and converted into isopropyl-3-oxosuccinate by 3-isopropylmalate dehydrogenase . This pathway is essential for the production of leucine, an important amino acid required for protein synthesis and various metabolic processes. Additionally, this compound has been shown to interact with aluminum ions, forming chelates that reduce metal toxicity .
Transport and Distribution
Within cells, this compound is transported and distributed through specific transporters and binding proteins. In yeast cells, the compound is transported by the mitochondrial oxalacetate carrier . This transport mechanism ensures the proper localization and accumulation of this compound within the mitochondria, where it participates in leucine biosynthesis and other metabolic processes.
Subcellular Localization
This compound is primarily localized within the mitochondria, where it plays a crucial role in leucine biosynthesis . The compound’s subcellular localization is facilitated by specific targeting signals and transport mechanisms that direct it to the mitochondria. This localization is essential for the compound’s activity and function, as it ensures its participation in metabolic pathways and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopropylmalic acid can be synthesized through enzymatic reactions involving 2-isopropylmalate synthase and 3-isopropylmalate dehydrogenase. The synthesis begins with oxoisovalerate, which undergoes a series of enzymatic transformations to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using microbial fermentation processes. The budding yeast Saccharomyces cerevisiae secretes this compound, which helps in reducing aluminum toxicity by forming chelates with aluminum ions, thereby preventing them from entering the cells .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylmalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It acts as a Bronsted acid, capable of donating a proton to an acceptor (Bronsted base) .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-Isopropylmalic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It plays a role in the biosynthesis of leucine, an essential amino acid.
Comparison with Similar Compounds
Succinic Acid: A dicarboxylic acid that serves as a precursor in the citric acid cycle.
Malic Acid: Another dicarboxylic acid involved in the citric acid cycle and used in various biochemical processes.
Isocitric Acid: An intermediate in the citric acid cycle, similar in structure to 2-isopropylmalic acid.
Uniqueness: this compound is unique due to its specific role in leucine biosynthesis and its ability to form chelates with aluminum ions, reducing aluminum toxicity . This property distinguishes it from other similar dicarboxylic acids.
Properties
IUPAC Name |
2-hydroxy-2-propan-2-ylbutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-4(2)7(12,6(10)11)3-5(8)9/h4,12H,3H2,1-2H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITYXLXUCSKTJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863129 | |
Record name | 2-Isopropylmalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3237-44-3 | |
Record name | α-Isopropylmalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3237-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Isopropylmalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003237443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Isopropylmalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Isopropylmalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ISOPROPYLMALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7T9UY4KVU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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